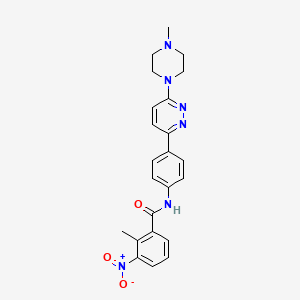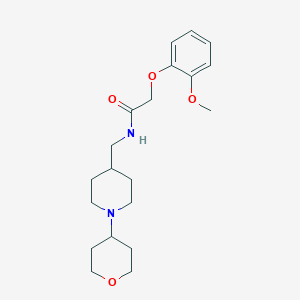
1-(2-Fluoro-3-methoxyphenyl)ethanone
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
1-(2-Fluoro-3-methoxyphenyl)ethanone is a chemical compound with the molecular formula C9H9FO2 and a molecular weight of 168.17 . It is a colorless to light-yellow liquid .
Molecular Structure Analysis
The InChI code for 1-(2-Fluoro-3-methoxyphenyl)ethanone is 1S/C9H9FO2/c1-6(11)7-4-3-5-8(10)9(7)12-2/h3-5H,1-2H3 . This indicates the specific arrangement of atoms in the molecule.Physical And Chemical Properties Analysis
1-(2-Fluoro-3-methoxyphenyl)ethanone is a colorless to light-yellow liquid . It has a molecular weight of 168.17 and is stored at room temperature .Scientific Research Applications
Synthesis of Novel Compounds
1-(2-Fluoro-3-methoxyphenyl)ethanone serves as a key intermediate in the synthesis of various novel compounds. It has been utilized in the creation of Schiff bases and other derivatives through chemical reactions that endow these new compounds with significant antimicrobial activity. For instance, the transformation of 1-(2-Fluoro-3-methoxyphenyl)ethanone through Gewald synthesis and subsequent reactions with different aldehydes has led to the production of compounds exhibiting excellent antimicrobial properties against a range of pathogens (Puthran et al., 2019). Similarly, its modification through propargylation followed by click reactions has resulted in novel 3-(1-aryl-1H-1,2,3-triazol-4-yl)-2-(4-fluorophenyl)-1-(2-hydroxy-4-methoxyphenyl) propan-1-ones with evaluated antimicrobial activity (Nagamani et al., 2018).
Advances in Chemical Synthesis Techniques
The compound has also been at the forefront of advancing synthesis techniques. A notable example is its use in demonstrating the efficiency of sonochemical methods over conventional methods in synthesizing chalcone derivatives, highlighting the potential for energy savings and increased reaction efficiency in organic synthesis (Jarag et al., 2011).
Exploration of Fluorescence Properties
In addition to its role in creating bioactive molecules, 1-(2-Fluoro-3-methoxyphenyl)ethanone has contributed to the development of materials with unique fluorescence properties. Research has synthesized and crystallized derivatives to study the effect of different guest molecules on the fluorescence colors and host–guest structures of the resulting crystals (Dong et al., 2012).
Investigation of Radical Scavenging Activity
The potential of derivatives of 1-(2-Fluoro-3-methoxyphenyl)ethanone in exhibiting radical scavenging activity has been explored through density functional theory (DFT) studies, providing insights into their molecular properties and the mechanisms underlying their antioxidant capacities (Al‐Sehemi & Irfan, 2017).
Development of Fluorescent Probes
The chemical framework of 1-(2-Fluoro-3-methoxyphenyl)ethanone has been utilized in the design of sensitive fluorescent probes for metal ions, demonstrating its versatility in creating tools for biological and environmental sensing applications (Bhanja et al., 2015).
Safety and Hazards
properties
IUPAC Name |
1-(2-fluoro-3-methoxyphenyl)ethanone |
Source


|
|---|---|---|
| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C9H9FO2/c1-6(11)7-4-3-5-8(12-2)9(7)10/h3-5H,1-2H3 |
Source


|
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
CYWINEAOQMFOBH-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC(=O)C1=C(C(=CC=C1)OC)F |
Source


|
| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C9H9FO2 |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
168.16 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Product Name |
1-(2-Fluoro-3-methoxyphenyl)ethanone | |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.

![2-(4-(5-(2-methoxyethyl)-3-oxo-2-phenyl-3,5-dihydro-2H-pyrazolo[4,3-c]pyridine-7-carbonyl)piperazin-1-yl)acetamide](/img/structure/B2692805.png)
![2-{[4-amino-5-(pyridin-2-yl)-4H-1,2,4-triazol-3-yl]sulfanyl}-N-(2-chlorophenyl)acetamide](/img/structure/B2692807.png)
![2-Fluoro-N-[2-(4-sulfamoylphenyl)ethyl]pyridine-4-carboxamide](/img/structure/B2692809.png)
![2-{[3-(Trifluoromethyl)phenyl]sulfonyl}quinoxaline](/img/structure/B2692810.png)





![N-[1-(cyclopropanecarbonyl)-3,4-dihydro-2H-quinolin-7-yl]-4-methoxybenzenesulfonamide](/img/structure/B2692820.png)
![6-(4-Bromophenyl)-2,4,7,8-tetramethylpurino[7,8-a]imidazole-1,3-dione](/img/structure/B2692822.png)

![N-[2-[4-(Furan-2-yl)thiophen-2-yl]-2-hydroxyethyl]-3-phenylpropanamide](/img/structure/B2692824.png)
![(4-(4,7-Dimethoxybenzo[d]thiazol-2-yl)piperazin-1-yl)(3-methylisoxazol-5-yl)methanone](/img/structure/B2692825.png)